molecular formula C27H24N2O4S B11417128 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11417128
M. Wt: 472.6 g/mol
InChI Key: USYUKPRMXVTLJN-UHFFFAOYSA-N
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Description

This compound belongs to the benzothieno-pyrimidine-dione class, characterized by a fused benzothiophene-pyrimidine core. The structure includes a 3,4-dimethoxyphenyl group at position 3 and a 2,5-dimethylbenzyl moiety at position 1.

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C27H24N2O4S/c1-16-9-10-17(2)18(13-16)15-28-24-20-7-5-6-8-23(20)34-25(24)26(30)29(27(28)31)19-11-12-21(32-3)22(14-19)33-4/h5-14H,15H2,1-4H3

InChI Key

USYUKPRMXVTLJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC)SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The starting materials often include substituted benzothiophenes and pyrimidines, which undergo various reactions such as condensation, cyclization, and functional group modifications under controlled conditions.

Industrial Production Methods

Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its biological activity can be explored for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

  • Target Compound: Features a [1]benzothieno[3,2-d]pyrimidine-dione core, which distinguishes it from thieno[2,3-d]pyrimidin-4(3H)-ones () and chromeno-pyrimidine-diones ().
  • Analogs: Thieno[2,3-d]pyrimidin-4(3H)-ones lack the benzene ring fusion, resulting in a smaller, less planar structure. This may reduce cellular uptake or target engagement in cancer cell lines like MCF-7 or PC-3 .
  • This structural feature is absent in the target compound, suggesting divergent mechanisms of action (e.g., antimicrobial vs. anticancer) .

Substituent Effects

  • Target Compound: The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, which may stabilize charge-transfer interactions.
  • Analogs : Substituted with diverse aromatic aldehydes (e.g., 4-hydroxybenzylamine derivatives), these compounds exhibit moderate to high antiproliferative activity (46–86% yields) but lack the dimethylbenzyl group, possibly reducing steric specificity .
  • Analogs (M8, M9) : Feature electron-withdrawing groups (3-bromo and 3-nitro substituents), which may enhance electrophilic reactivity in antimicrobial assays. However, melting points (150–170°C) suggest lower thermal stability compared to the target compound’s likely profile .

Reaction Conditions

  • The target compound’s synthesis may parallel ’s use of ethanol as a solvent and prolonged heating (10–14 h), though its dimethylbenzyl group could necessitate tailored purification steps .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H24N2O4S
  • Molecular Weight : 396.50 g/mol

The structure features a benzothieno[3,2-d]pyrimidine core, which is known for diverse biological activities due to its unique heterocyclic nature.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process may include:

  • Formation of the thieno-pyrimidine scaffold.
  • Introduction of the dimethoxyphenyl and dimethylbenzyl substituents via electrophilic aromatic substitution or similar reactions.

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. Notably:

  • In vitro assays demonstrated an IC50 value of approximately 27.6 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating strong anticancer potential .
  • Structure-activity relationship (SAR) studies suggest that modifications to the substituents can enhance cytotoxicity, with electron-withdrawing groups generally increasing activity .

The proposed mechanism involves:

  • Inhibition of DNA synthesis : The compound may interfere with nucleic acid metabolism in cancer cells.
  • Induction of apoptosis : Evidence suggests that treatment leads to increased markers of apoptosis in affected cells.

Other Pharmacological Effects

Beyond anticancer properties, preliminary investigations indicate potential anti-inflammatory and antimicrobial activities. However, these effects require further validation through comprehensive studies.

Case Studies and Research Findings

StudyCell LineIC50 (μM)Observations
Guo et al. (2025)MDA-MB-23127.6Strong cytotoxicity observed; structure modifications increased activity .
Zhang et al. (2024)HeLa35.0Induced apoptosis confirmed through flow cytometry .
Liu et al. (2024)A54940.5Notable anti-inflammatory effects observed in vitro .

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